Adenosine, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate
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Overview
Description
Adenosine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate is a derivative of adenosine monophosphate, a nucleotide that plays a crucial role in various biological processes. This compound is known for its involvement in intracellular signaling pathways and is often studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate typically involves the cyclization of adenosine monophosphate under specific conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Adenosine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the phosphate group, potentially altering the compound’s signaling properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways .
Major Products Formed
Scientific Research Applications
Adenosine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate is widely used in scientific research due to its role in intracellular signaling. Some key applications include:
Chemistry: Studying the compound’s reactivity and potential as a building block for more complex molecules.
Biology: Investigating its role in cellular signaling pathways and its effects on cellular functions.
Medicine: Exploring its potential therapeutic applications, particularly in the treatment of diseases related to cellular signaling dysregulation.
Industry: Utilizing the compound in the development of new pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of adenosine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate involves its interaction with specific molecular targets within cells. It acts as a second messenger in various signaling pathways, modulating the activity of enzymes and other proteins involved in cellular processes. The compound’s effects are mediated through its binding to specific receptors and the subsequent activation or inhibition of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Adenosine 3’,5’-cyclic monophosphate: A well-known second messenger involved in many biological processes.
Adenosine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate: A derivative with similar signaling properties but different functional groups.
Adenosine, cyclic 3’,5’-[hydrogen [p(s)]-phosphorothioate]:
Uniqueness
Adenosine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate is unique due to its specific esterification with butanoate, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
CAS No. |
15392-98-0 |
---|---|
Molecular Formula |
C14H18N5O7P |
Molecular Weight |
399.30 g/mol |
IUPAC Name |
[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
InChI |
InChI=1S/C14H18N5O7P/c1-2-3-8(20)25-11-10-7(4-23-27(21,22)26-10)24-14(11)19-6-18-9-12(15)16-5-17-13(9)19/h5-7,10-11,14H,2-4H2,1H3,(H,21,22)(H2,15,16,17)/t7-,10-,11-,14-/m1/s1 |
InChI Key |
XJMWDVLBPAAXPW-FRJWGUMJSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@H]1[C@H]2[C@@H](COP(=O)(O2)O)O[C@H]1N3C=NC4=C(N=CN=C43)N |
Canonical SMILES |
CCCC(=O)OC1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(N=CN=C43)N |
Origin of Product |
United States |
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